molecular formula C20H26N4O3 B2460215 (E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-butyl-2-cyanoacrylamide CAS No. 898918-19-9

(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-butyl-2-cyanoacrylamide

Cat. No.: B2460215
CAS No.: 898918-19-9
M. Wt: 370.453
InChI Key: ZETABOATWVBVSO-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-butyl-2-cyanoacrylamide is a synthetic small molecule designed for biochemical research. Its core structure integrates a 2-cyanoacrylamide moiety, which is recognized as a reversible covalent warhead capable of forming transient bonds with cysteine residues in enzyme active sites . This mechanism is of significant interest for developing inhibitors of kinases and other enzymes, offering a potential balance of potency and selectivity. The molecule also features a benzo[d][1,3]dioxole (piperonyl) group linked to a piperazine ring, a structural motif present in various biologically active compounds, including those investigated as inhibitors for targets like SHP2, a protein tyrosine phosphatase implicated in cancer signaling pathways . The combination of these features makes this acrylamide derivative a valuable chemical probe for researchers exploring reversible covalent inhibition strategies, structure-activity relationships (SAR) in medicinal chemistry, and targeted protein degradation. It is supplied for in vitro studies only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-butyl-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-2-3-6-22-20(25)17(12-21)14-24-9-7-23(8-10-24)13-16-4-5-18-19(11-16)27-15-26-18/h4-5,11,14H,2-3,6-10,13,15H2,1H3,(H,22,25)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETABOATWVBVSO-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-butyl-2-cyanoacrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C20H26N4O3
  • Molecular Weight : 370.453 g/mol
  • Purity : Typically around 95% .

The compound's biological activity is largely attributed to its structural features, particularly the presence of the benzo[d][1,3]dioxole moiety and the piperazine ring. These components are known to influence interactions with various biological targets, including receptors and enzymes.

Biological Activity Overview

  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown promising results in inhibiting tumor growth in vitro and in vivo .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. In studies involving derivatives of the benzo[d][1,3]dioxole structure, compounds demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria .
  • Neuropharmacological Effects : The piperazine component is often associated with neuroactive properties. Some studies report that related compounds can act on central nervous system (CNS) receptors, potentially offering anxiolytic or antidepressant effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and receptor binding affinity
Variation in the dioxole substituentsAltered antimicrobial activity
Changes in piperazine substitutionsModulation of CNS activity

These modifications can enhance or reduce the compound's efficacy against specific biological targets.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer potential of related compounds, a derivative with a similar piperazine-dioxole structure was found to inhibit cell proliferation in breast cancer cell lines with an IC50 value of 15 µM. This suggests that this compound may possess comparable or enhanced anticancer properties .

Case Study 2: Antimicrobial Activity

A series of compounds derived from benzo[d][1,3]dioxole were tested against various bacterial strains. One derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity. This highlights the potential for this compound to serve as a lead compound for further development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Cyanoacrylamide Derivatives

  • (Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012): Structural Differences: Contains a 4-nitrophenyl group and a shorter N-propyl chain. The Z-configuration at the acrylamide may reduce steric accessibility compared to the E-isomer in the target compound. The shorter propyl chain may reduce lipophilicity compared to butyl .
  • (2E)-2-Cyano-3-[5-(4-methylphenyl)-2-furyl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acrylamide: Structural Differences: Replaces the benzo[d][1,3]dioxole with a furan ring and substitutes piperazine with a pyrazole. Activity Implications: The furan and pyrazole groups introduce distinct electronic and steric profiles. Pyrazole’s hydrogen-bonding capability might mimic piperazine’s role but with reduced solubility .

Piperazine-Containing Bichalcone Analogs (Compounds 12–14)**:

  • Shared Features : Benzo[d][1,3]dioxole and piperazine moieties (e.g., compound 12 in ).
  • Structural Differences: Bichalcone scaffolds with dual acryloyl groups instead of a single cyanoacrylamide.
  • Activity Implications: These compounds inhibit NF-κB and induce apoptosis via Fas/CD95 pathways. The target compound’s cyanoacrylamide may offer improved metabolic stability over chalcone’s α,β-unsaturated ketone, which is prone to Michael addition reactions .

Thiophene and Trimethoxyphenyl Derivatives ()**:

  • Structural Differences : Thiophene or trimethoxyphenyl substituents replace benzo[d][1,3]dioxole.
  • Activity Implications : Thiophene’s sulfur atom may engage in hydrophobic interactions, while trimethoxyphenyl provides bulkier aromaticity. Both could alter target selectivity compared to the methylenedioxyphenyl group .

Data Table: Structural and Hypothesized Properties

Compound Key Substituents LogP (Predicted) Hypothesized Target/Activity
Target Compound Benzo[d][1,3]dioxole, piperazine, butyl ~3.5 Kinase inhibition, apoptosis induction
(Z)-5012 4-Nitrophenyl, propyl ~2.8 Electron-deficient enzyme inhibition
Compound 12 Bichalcone, benzo[d][1,3]dioxole ~4.2 NF-κB inhibition
Thiophene derivative Thiophene, pyrimidine ~2.9 Tyrosine kinase inhibition

Mechanistic and Pharmacokinetic Insights

  • Electron-Rich Aromatic Systems : The benzo[d][1,3]dioxole in the target compound and compound 12 may interact with hydrophobic pockets in enzymes like kinases or NF-κB .
  • Piperazine vs. Pyrazole : Piperazine’s basicity improves water solubility, whereas pyrazole () may enhance target specificity but reduce bioavailability .
  • Chain Length Effects : The N-butyl group in the target compound likely increases cell membrane permeability compared to shorter chains (e.g., propyl in ) .

Q & A

Basic: What are the key considerations for synthesizing (E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-butyl-2-cyanoacrylamide with high purity?

Answer:
Synthesis requires precise stoichiometric control of the piperazine and benzodioxole intermediates. Use a stepwise approach:

Piperazine functionalization : React 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine with a cyanoacrylate precursor under anhydrous conditions (e.g., DMF as solvent, DCC as coupling agent) .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (chloroform/methanol) ensures ≥95% purity. Monitor by TLC and confirm via HPLC (C18 column, UV detection at 254 nm) .

E/Z isomer separation : Use chiral HPLC or fractional crystallization to isolate the (E)-isomer, critical for bioactivity .

Advanced: How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

Answer:
SAR studies should systematically modify:

  • Piperazine substituents : Replace the benzodioxole group with fluorophenyl or chlorophenyl moieties to assess receptor binding affinity .
  • Butyl chain length : Test shorter (ethyl) or branched (isobutyl) chains to evaluate metabolic stability via CYP450 assays .
  • Cyanoacrylamide warhead : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance covalent binding kinetics with cysteine residues .
    Validate changes using molecular docking (PDB: relevant kinase/receptor structures) and in vitro assays (IC50 determination) .

Basic: What analytical techniques are essential for characterizing this compound’s physicochemical properties?

Answer:

  • NMR spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., benzodioxole protons at δ 6.8–7.2 ppm; piperazine CH2 at δ 2.5–3.5 ppm) .
  • Mass spectrometry : HRMS (ESI+) to verify molecular ion [M+H]+ and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemical ambiguities; compare with Cambridge Structural Database entries for piperazine derivatives .

Advanced: How can conflicting solubility and stability data from different studies be resolved?

Answer:
Contradictions often arise from:

  • Solvent polarity : Test solubility in DMSO (for stock solutions) vs. aqueous buffers (PBS, pH 7.4) to mimic physiological conditions .
  • Degradation pathways : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify hydrolytic degradation products (e.g., free piperazine or benzodioxole fragments) .
  • Method calibration : Cross-validate using standardized protocols (e.g., USP guidelines for dissolution testing) .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Answer:

  • Kinase inhibition : Use TR-FRET assays (e.g., EGFR, BRAF) to measure IC50 values .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 determination .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Advanced: How to design ecotoxicological studies for assessing environmental impact?

Answer:
Follow ISO 11348-3 guidelines:

Acute toxicity : Test on Daphnia magna (48h LC50) and Vibrio fischeri (bioluminescence inhibition) .

Bioaccumulation : Measure logP (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation risk .

Degradation : Perform OECD 301B ready biodegradability tests; use LC-HRMS to identify transformation products .

Basic: What computational methods predict this compound’s ADME properties?

Answer:

  • Lipophilicity : Calculate logP using ChemAxon or ACD/Labs Percepta .
  • Permeability : Apply the Rule of Five (molecular weight <500, H-bond donors <5) and Caco-2 cell model predictions .
  • Metabolism : Simulate CYP3A4/2D6 interactions via Schrödinger’s QikProp .

Advanced: How to address discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2), volume of distribution (Vd), and bioavailability in rodent models .
  • Tissue distribution : Use radiolabeled compound (³H or ¹⁴C) to track accumulation in target organs .
  • Metabolite identification : Compare in vitro microsomal metabolites with in vivo plasma samples via UPLC-QTOF .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Answer:

  • Storage conditions : -20°C in amber vials under argon to prevent oxidation/hydrolysis .
  • Lyophilization : For aqueous solutions, lyophilize with trehalose (5% w/v) as cryoprotectant .
  • Stability monitoring : Perform quarterly HPLC checks; discard if purity drops below 90% .

Advanced: How to integrate this compound into a broader theoretical framework for drug discovery?

Answer:
Align with:

  • Receptor theory : Map interactions with GPCRs or kinases using mutagenesis studies (e.g., alanine scanning) .
  • Systems pharmacology : Build QSP models linking target engagement to downstream biomarkers (e.g., phosphoproteomics) .
  • Chemical biology : Use photoaffinity labeling (e.g., diazirine tags) to identify off-target binding partners .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.